molecular formula C21H15Cl2N3O3S B2541456 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 468770-31-2

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2541456
CAS No.: 468770-31-2
M. Wt: 460.33
InChI Key: IKPVMBLWTHQQQW-UHFFFAOYSA-N
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Description

2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a recognized and potent ATP-competitive inhibitor of the serine/threonine kinase AKT (Protein Kinase B). It demonstrates high selectivity for all three AKT isoforms (AKT1, AKT2, and AKT3) and shows minimal off-target activity against a broad panel of other kinases, making it a valuable tool for dissecting specific AKT functions. This compound effectively suppresses the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in a wide range of human cancers. By inhibiting AKT phosphorylation and its kinase activity, this compound induces apoptosis and inhibits proliferation in susceptible cancer cell lines. Its primary research applications include the investigation of tumorigenesis, mechanisms of chemoresistance, and cellular survival pathways. Researchers utilize this inhibitor in preclinical studies to explore targeted therapeutic strategies for cancers such as breast, ovarian, and prostate cancer, where AKT signaling is a known driver of disease progression and survival. The compound serves as a critical pharmacological probe for validating AKT as a therapeutic target and for understanding the complex interplay within oncogenic signaling networks.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S/c1-29-19-7-12(2-5-18(19)27)6-14(10-24)20(28)26-21-25-11-16(30-21)9-13-8-15(22)3-4-17(13)23/h2-8,11,27H,9H2,1H3,(H,25,26,28)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPVMBLWTHQQQW-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyano group is introduced via a nucleophilic substitution reaction, and the hydroxy-methoxyphenyl group is added through a coupling reaction, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group are crucial for binding to active sites, while the hydroxy-methoxyphenyl group enhances the compound’s affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Heterocyclic Core

  • The target compound utilizes a thiazole ring, which is less electron-rich compared to the thiophene in Compound 7a .
  • Compound 12 incorporates a fused pyrimidine-triazole system, which increases rigidity and may improve binding specificity in biological targets .

Substituent Effects

  • The 2,5-dichlorophenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl in Compound 12. Chlorine atoms may also induce steric hindrance, affecting binding pocket interactions.
  • The cyanoenamide group in the target compound differs from the carbamate in ’s compound. Enamides are more prone to hydrolysis, whereas carbamates are generally more stable .

Functional Group Diversity

  • The 4-hydroxy-3-methoxyphenyl group in the target compound provides both hydrogen-bond donor (hydroxyl) and acceptor (methoxy) sites, a feature absent in Compound 7a’s simpler pyrazolyl-thiophene system .

Implications for Drug Discovery

The target compound’s hybrid structure positions it as a candidate for kinase inhibition (thiazole core) or antioxidant activity (phenolic moiety). Its dichlorophenyl group may improve blood-brain barrier penetration relative to analogs with methoxy or hydroxy substituents .

Biological Activity

The compound 2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including the thiazole ring and various functional groups, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex structure, which includes:

  • A thiazole ring : Contributes to its biological activity through potential interactions with proteins.
  • A cyano group : Known for enhancing the reactivity of organic compounds.
  • A hydroxy-methoxyphenyl group : May influence solubility and binding affinity.
PropertyValue
Molecular FormulaC21H15Cl2N3O3S
Molecular Weight500.4 g/mol
XLogP38
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

The mechanism of action of this compound is hypothesized to involve:

  • Enzyme Inhibition : The thiazole ring and cyano group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The hydroxy-methoxyphenyl group could enhance binding affinity to specific receptors, modulating signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with polarized double bonds have shown inhibition against various microorganisms such as Chlorella pyrenoidosa, Saccharomyces cerevisiae, and Candida albicans at concentrations above 40 μmol/L . The presence of electron-withdrawing groups, like the cyano group in this compound, is believed to enhance biological activity by increasing the electron acceptor effect.

Anticancer Potential

Studies have suggested that compounds with similar structures possess anticancer properties. For example, certain thiazole derivatives have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating effective concentrations . The ability of this compound to inhibit cell proliferation in cancer cells remains an area for further investigation.

Case Studies

  • Anticancer Screening : In a study evaluating various thiazole derivatives, compounds similar to our target showed promising results against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxic effects .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of related compounds found that modifications in substituents significantly affected their activity against both Gram-positive and Gram-negative bacteria. This suggests that our compound may also exhibit similar patterns of activity depending on its substituents .

Q & A

Q. What is the optimal synthetic route for this compound, and how can reaction yields be maximized?

The compound can be synthesized via a Knoevenagel condensation between a cyanoacetamide derivative and substituted benzaldehydes. Key steps include:

  • Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group.
  • Condensation : Use substituted benzaldehydes (e.g., 2,5-dichlorophenyl derivatives) in toluene with catalytic piperidine and acetic acid. Reaction completion occurs within 5–6 hours at reflux.
  • Purification : Recrystallization with alcohol yields pure products (72–94% yields). Optimize solvent ratios and temperature to enhance crystallinity .

Q. How is structural characterization performed for this compound and its intermediates?

Structural confirmation relies on spectroscopic methods :

  • IR spectroscopy : Identify functional groups (e.g., cyano ~2200 cm⁻¹, carbonyl ~1650–1750 cm⁻¹).
  • ¹H NMR : Assign protons on the thiazole ring (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and aromatic substituents.
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How can contradictions between in vitro antioxidant and in vivo anti-inflammatory data be addressed?

Discrepancies often arise from bioavailability limitations or metabolic transformations . Methodological considerations include:

  • Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS to quantify plasma/tissue concentrations.
  • Pro-drug design : Modify the hydroxyl/methoxy groups to improve solubility (e.g., esterification) while retaining activity upon hydrolysis .
  • In vivo models : Use LPS-induced inflammation in rodents to correlate antioxidant markers (e.g., SOD, CAT) with anti-inflammatory cytokines (IL-6, TNF-α) .

Q. What computational strategies predict biological targets and binding mechanisms?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize proteins linked to inflammation (e.g., COX-2, NF-κB) or oxidative stress (e.g., Nrf2).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Validate with co-crystallized ligands.
  • Binding affinity analysis : Calculate ΔG values; focus on hydrogen bonds with catalytic residues (e.g., COX-2’s Tyr385) and hydrophobic interactions with the thiazole core .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR strategies include:

  • Substituent variation : Replace the 4-hydroxy-3-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
  • Heterocycle modification : Replace the thiazole ring with triazole or oxadiazole to alter π-π stacking and solubility.
  • Bioisosteric replacement : Substitute the cyano group with a carboxylate to improve water solubility while maintaining hydrogen-bonding capacity .

Methodological Considerations for Data Analysis

  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for biological assays. Report IC₅₀ values with 95% confidence intervals.
  • Chromatographic purity : Employ HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity. Use UV detection at λ = 254 nm .
  • Dose-response curves : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/ED₅₀ values for activity comparisons.

Key Challenges and Solutions

Challenge Solution
Low aqueous solubilityIntroduce PEGylated derivatives or salt forms (e.g., sodium/potassium salts).
Off-target effects in vivoPerform kinome-wide screening to assess selectivity against kinases.
Synthetic scalabilityOptimize one-pot reactions or flow chemistry to reduce purification steps.

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